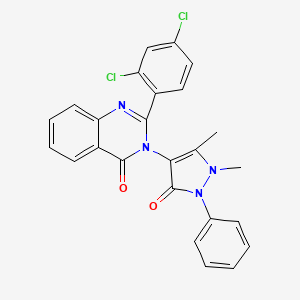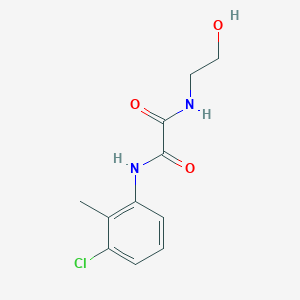![molecular formula C13H14N4O B4686363 2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile](/img/structure/B4686363.png)
2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile
Übersicht
Beschreibung
2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is involved in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells in various types of cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these cancers.
Wirkmechanismus
2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile inhibits BTK by binding to its active site, thereby preventing its phosphorylation and activation. BTK is a key regulator of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and nuclear factor-κB (NF-κB), which are involved in cell survival and proliferation. This leads to apoptosis of malignant B-cells and tumor regression.
Biochemical and Physiological Effects
This compound has been shown to have selective activity against BTK, with minimal effects on other kinases. This selectivity reduces the risk of off-target effects and toxicity. This compound has also been shown to penetrate the blood-brain barrier, suggesting its potential use in the treatment of central nervous system (CNS) lymphomas. However, this compound has been associated with some adverse effects, such as diarrhea, nausea, and fatigue, which are common with other BTK inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile has several advantages for lab experiments, including its high potency and selectivity, which allows for effective inhibition of BTK activity. This compound is also available as a powder, making it easy to dissolve in various solvents for in vitro studies. However, this compound has some limitations, such as its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. Additionally, this compound may require higher doses for effective inhibition of BTK activity in certain types of cancers, such as CLL.
Zukünftige Richtungen
For research on 2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile include:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL.
2. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo, including its bioavailability, distribution, metabolism, and excretion.
3. Studies to investigate the potential use of this compound in combination with other targeted therapies, such as venetoclax and lenalidomide.
4. Studies to evaluate the potential use of this compound in the treatment of other types of B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma.
5. Studies to investigate the potential use of this compound in the treatment of CNS lymphomas.
In conclusion, this compound is a small molecule inhibitor that targets the BTK enzyme and has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of CLL, MCL, and DLBCL. Further studies are needed to evaluate its safety and efficacy in clinical trials and to investigate its potential use in combination therapy and other types of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile has been extensively studied in preclinical models of CLL, MCL, and DLBCL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis (programmed cell death) of malignant B-cells. In vivo studies have demonstrated that this compound reduces tumor growth and prolongs survival in mouse models of these cancers. Moreover, this compound has shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide, suggesting its potential use in combination therapy.
Eigenschaften
IUPAC Name |
2-[4-(1,2,4-triazol-1-yl)butoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-9-12-5-1-2-6-13(12)18-8-4-3-7-17-11-15-10-16-17/h1-2,5-6,10-11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGADVPARNUGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4686284.png)

![N-(2-fluorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4686286.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4686293.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4686299.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-chlorobenzamide](/img/structure/B4686315.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4686316.png)
![N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide](/img/structure/B4686331.png)
![3-ethoxy-N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4686342.png)
![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide](/img/structure/B4686348.png)

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-2-methyl-1-propanamine](/img/structure/B4686356.png)

![3-amino-6-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4686375.png)